6-(2,5-dimethoxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine -

6-(2,5-dimethoxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Catalog Number: EVT-4489584
CAS Number:
Molecular Formula: C16H14F3N3O2
Molecular Weight: 337.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis
  • Planarity: The core pyrazolo[3,4-b]pyridine system tends to be planar. []
  • Substituent Orientation: The orientation of substituents relative to the core structure can significantly influence the compound's properties and potential for intermolecular interactions. [, ]
  • Disorder: The presence of bulky substituents, like trifluoromethyl groups, can introduce disorder in the crystal structure. []
Applications
  • Anti-cancer activity: Some derivatives show promising anti-cancer activity against various cancer cell lines. Their mechanisms often involve interaction with specific enzymes crucial for cancer cell growth and survival. [, ]
  • Antimicrobial activity: Several derivatives exhibit antimicrobial activity against a range of bacteria and fungi. These compounds likely interfere with vital processes in these microorganisms, ultimately inhibiting their growth. [, ]
  • Photovoltaic and electroluminescent applications: Specific derivatives, particularly those with trifluoromethyl substituents, show promise in photovoltaic and electroluminescent devices. The trifluoromethyl group plays a crucial role in modulating the compound's energy levels and optical properties. []

    Compound Description: This compound demonstrated significant cytotoxicity against three human cancer cell lines: NALM-6, SB-ALL, and MCF-7 []. It exhibited approximately 53% cell growth inhibition, which was nearly equivalent to the standard drug doxorubicin (58%) []. Docking studies revealed that compound 6b exhibited favorable binding within the active site of the Aurora-A kinase enzyme [].

    Compound Description: Classified as a hit compound, 12c demonstrated cell growth inhibition ranging from 39% to 46% against the same three human cancer cell lines (NALM-6, SB-ALL, and MCF-7) [].

    Relevance: Compound 12c exhibits greater structural similarity to 6-(2,5-dimethoxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine compared to compound 6b. Both compounds share a trifluoromethyl group at the 4-position and a benzothiazole moiety, albeit located at the 2-position in 12c. The key distinction lies in the 6-position, where 12c possesses a chlorophenyl group, contrasting with the 2,5-dimethoxyphenyl substituent in the main compound. Although both compounds display anti-cancer activity, a direct comparison of their potencies is not drawn in the provided research context [].

    Compound Description: This compound represents a 2-methoxy-substituted derivative within a series of pyrazolo[3,4-b]pyridine analogs []. Notably, it lacks any observed structural relationships with its 4-methyl and 4-chloro-substituted counterparts []. In contrast to its 4-methyl-substituted analog, the thiophene ring in this compound does not exhibit disorder, while the trifluoromethyl group displays disorder, mirroring the behavior observed in the 4-chloro-substituted derivative [].

  • methanone (I) and methanone (II)

    Compound Description: Compounds (I) and (II) are two isomorphous structures that comply with the chlorine-methyl exchange rule []. Notably, both structures exhibit extensive disorder, which, when addressed, significantly enhances the accuracy of their structural descriptions [].

  • Compound Description: BAY 60-2770 acts as a nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC) []. It enhances the catalytic activity of both the heme-oxidized and heme-free forms of the enzyme [].

    Relevance: Although BAY 60-2770 does not share a direct structural resemblance to 6-(2,5-dimethoxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, it's included due to its relevance as a soluble guanylyl cyclase (sGC) activator. The paper explores BAY 60-2770's potential for treating smooth muscle dysfunction, particularly in the context of overactive bladder, which might be linked to obesity []. This connection arises because sGC activators, including BAY 60-2770, have shown promise in preclinical models of overactive bladder []. Notably, this paper does not directly compare BAY 60-2770 to 6-(2,5-dimethoxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine or delve into the latter's specific biological activities [, ].

    Compound Description: BAY 41-2272 is identified as an sGC stimulator in the provided research [].

  • Relevance: Though not structurally identical to 6-(2,5-dimethoxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, BAY 41-2272 shares a pyrazolo[3,4-b]pyridine core structure, albeit with different substituents. The research utilizes BAY 41-2272 as a tool to investigate the role of sGC stimulation in urethral smooth muscle relaxation []. It's important to note that the study does not explicitly contrast BAY 41-2272 with 6-(2,5-dimethoxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine or delve into the specific biological activities of the latter compound [].

Properties

Product Name

6-(2,5-dimethoxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

IUPAC Name

6-(2,5-dimethoxyphenyl)-1-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

Molecular Formula

C16H14F3N3O2

Molecular Weight

337.30 g/mol

InChI

InChI=1S/C16H14F3N3O2/c1-22-15-11(8-20-22)12(16(17,18)19)7-13(21-15)10-6-9(23-2)4-5-14(10)24-3/h4-8H,1-3H3

InChI Key

CYMKIEQTTUBQNL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3=C(C=CC(=C3)OC)OC)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.